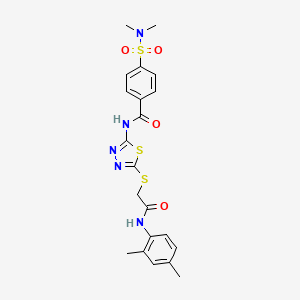

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives with various substituents has been a topic of interest in medicinal chemistry due to their potential biological applications. In the first paper, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the importance of this compound in drug chemistry . Similarly, the second paper reports the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives using a microwave-assisted, solvent-free method, which is a novel approach to creating such compounds . The third paper describes the preparation of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives, which were obtained by reacting 5-(bromoacetyl) salicylamide with various thioureas and thioalkylamides .

Molecular Structure Analysis

The structural confirmation of these synthesized compounds was achieved through various spectroscopic techniques. Infrared spectroscopy, NMR, mass spectral study, and elemental analysis were used to confirm the structures of the synthesized compounds in the second paper . The fourth paper also utilized infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy, with single-crystal X-ray diffraction used in two cases to determine the structure of the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the coupling of different pharmacophoric groups to create the desired benzamide derivatives. For instance, the Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized through a coupling reaction under microwave irradiation . The third paper also involved reactions with n-alkylbromides in the presence of a base to produce alkoxy derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are crucial for their potential as pharmaceutical agents. The second paper evaluated the synthesized compounds for their in vitro anticancer activity against various human cancer cell lines and found that most compounds exhibited promising activity . The fourth paper reported that the hydrochloride salts of certain compounds showed anti-inflammatory activity without adverse effects on myocardial function . The fifth paper synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives and tested them for antiallergy activity, finding that many analogues were significantly more potent than the standard drug disodium cromoglycate .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

One study highlighted the synthesis of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, emphasizing their promising anticancer activity against several human cancer cell lines. The microwave-assisted, solvent-free synthesis of these compounds demonstrated significant potential, with certain compounds exhibiting promising GI50 values comparable to standard drugs like Adriamycin. This research suggests a potential application of such compounds in cancer treatment, supported by molecular docking and ADMET prediction studies that indicate good oral drug-like behavior (Tiwari et al., 2017).

Antibacterial Activity

Another research avenue explores the antibacterial properties of benzothiazole and thiadiazole derivatives. Novel analogs were synthesized and demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were found to exhibit significant antibacterial activity at non-cytotoxic concentrations, suggesting their potential use as antibacterial agents (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects on steel in acidic solutions. This research demonstrates the potential of such compounds to offer extra stability and high inhibition efficiencies, presenting an application in protecting metals from corrosion. The study indicates that these inhibitors can adsorb onto surfaces through physical and chemical means, suggesting their utility in industrial applications (Hu et al., 2016).

Eigenschaften

IUPAC Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4S3/c1-13-5-10-17(14(2)11-13)22-18(27)12-31-21-25-24-20(32-21)23-19(28)15-6-8-16(9-7-15)33(29,30)26(3)4/h5-11H,12H2,1-4H3,(H,22,27)(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQZQVIXXLBZCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)

![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553359.png)

![2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2553362.png)

![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)